

# Isotopic Labeling of Infigratinib: A Technical Guide for Research Applications

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## Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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## Introduction

Infigratinib (formerly BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling is a key driver in various malignancies, and infigratinib has been developed for the treatment of cancers with FGFR alterations, notably cholangiocarcinoma with FGFR2 fusions or rearrangements.[3][4] For research and drug development purposes, such as in absorption, distribution, metabolism, and excretion (ADME) studies, the use of isotopically labeled infigratinib is crucial for accurately tracing and quantifying the compound and its metabolites in biological systems.

This technical guide provides an in-depth overview of the isotopic labeling of infigratinib, including methodologies for the synthesis of labeled compounds, quantitative data from ADME studies, and visualization of the relevant signaling pathways.

## Quantitative Data from Isotopic Labeling Studies

The primary application of isotopically labeled infigratinib in published literature is in human ADME studies using carbon-14 ( $[^{14}\text{C}]$ ) labeling. These studies provide critical data on the pharmacokinetic profile of the drug.

### Table 1: In Vitro Inhibitory Activity of Infigratinib

Target	IC <sub>50</sub> (nM)
FGFR1	0.9
FGFR2	1.4
FGFR3	1.0
FGFR4	60

Source: MedChemExpress[5]

### Table 2: Pharmacokinetic Parameters of Infigratinib in Humans

Parameter	Value
Time to Peak Plasma Concentration (T <sub>max</sub> )	~6 hours
Apparent Volume of Distribution (V <sub>d</sub> /F)	1600 L
Plasma Protein Binding	96.8%
Terminal Half-life (t <sub>1/2</sub> )	33.5 hours
Apparent Total Clearance (CL/F)	33.1 L/h

Source: DrugBank Online, European Medicines Agency[6][7]

### Table 3: Mass Balance and Excretion of $[^{14}\text{C}]$ -Infigratinib in Humans

Excretion Route	% of Administered Radioactivity	% as Unchanged Infigratinib
Feces	~77%	3.4%
Urine	~7.2%	1.9%

Source: Infigratinib: First  
Approval - PMC, DrugBank  
Online

## Table 4: Major Circulating Moieties of Infigratinib in Human Plasma

Moiety	% of Total Drug-Related Material in Plasma
Unchanged Infigratinib	38%
BHS697 (active metabolite)	>10%
CQM157 (active metabolite)	>10%

Source: Infigratinib Prescribing Information

## Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for isotopically labeled infigratinib is not publicly available in peer-reviewed literature, a representative procedure can be constructed based on the known synthesis of infigratinib and general methods for isotopic labeling. The synthesis of infigratinib involves the coupling of two key intermediates. For the purpose of this guide, we will outline a plausible route for the introduction of a carbon-14 label.

## Representative Protocol for the Synthesis of [<sup>14</sup>C]-Infigratinib

This hypothetical protocol is based on the general synthesis of N-aryl-N'-pyrimidin-4-yl ureas and is intended for illustrative purposes. The introduction of the <sup>14</sup>C label could be achieved by

using a [ $^{14}\text{C}$ ]-labeled methylating agent to introduce the labeled methyl group on the urea nitrogen.

**Step 1: Synthesis of the Pyrimidine Intermediate** The synthesis would begin with the preparation of the core pyrimidine structure. This typically involves condensation reactions to form the substituted pyrimidine ring.

**Step 2: Synthesis of the N-arylpiperazine Moiety** The second key intermediate, the N-arylpiperazine portion of the molecule, would be synthesized separately.

**Step 3: Coupling of the Intermediates** The pyrimidine and N-arylpiperazine intermediates are then coupled, often via a nucleophilic aromatic substitution reaction.

**Step 4: [ $^{14}\text{C}$ ]-Methylation (Illustrative Labeling Step)** The final step would involve the introduction of the carbon-14 label. A plausible method is the N-methylation of the urea precursor using a [ $^{14}\text{C}$ ]-labeled methylating agent such as [ $^{14}\text{C}$ ]-methyl iodide ([ $^{14}\text{C}$ ]H $_3$ I) or [ $^{14}\text{C}$ ]-dimethyl sulfate.

- **Reaction:** The urea precursor is dissolved in a suitable aprotic solvent (e.g., DMF or THF) and treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the urea nitrogen.
- **Labeling:** A stoichiometric amount of [ $^{14}\text{C}$ ]-methyl iodide is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperature to drive it to completion.
- **Work-up and Purification:** The reaction is quenched, and the crude product is purified using standard chromatographic techniques, such as preparative HPLC, to isolate the [ $^{14}\text{C}$ ]-infigratinib with high radiochemical and chemical purity.

**Step 5: Characterization** The final labeled product would be characterized by:

- **Mass Spectrometry (MS):** To confirm the correct mass, including the incorporated isotope.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the chemical structure.

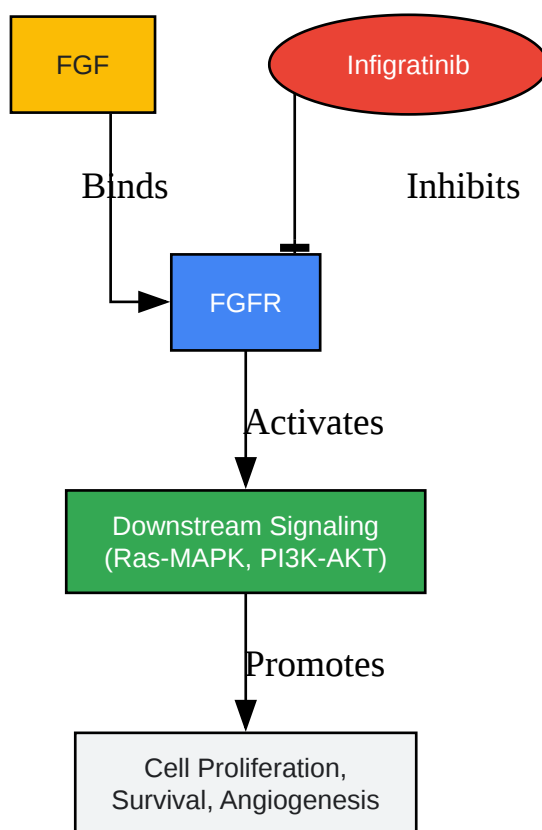
- Radiochemical Purity Assessment: By radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.
- Specific Activity Determination: To quantify the amount of radioactivity per unit mass of the compound.

## Signaling Pathways and Experimental Workflows

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway, which subsequently impacts downstream pathways such as the Ras-MAPK and PI3K-AKT pathways.

[1][2]

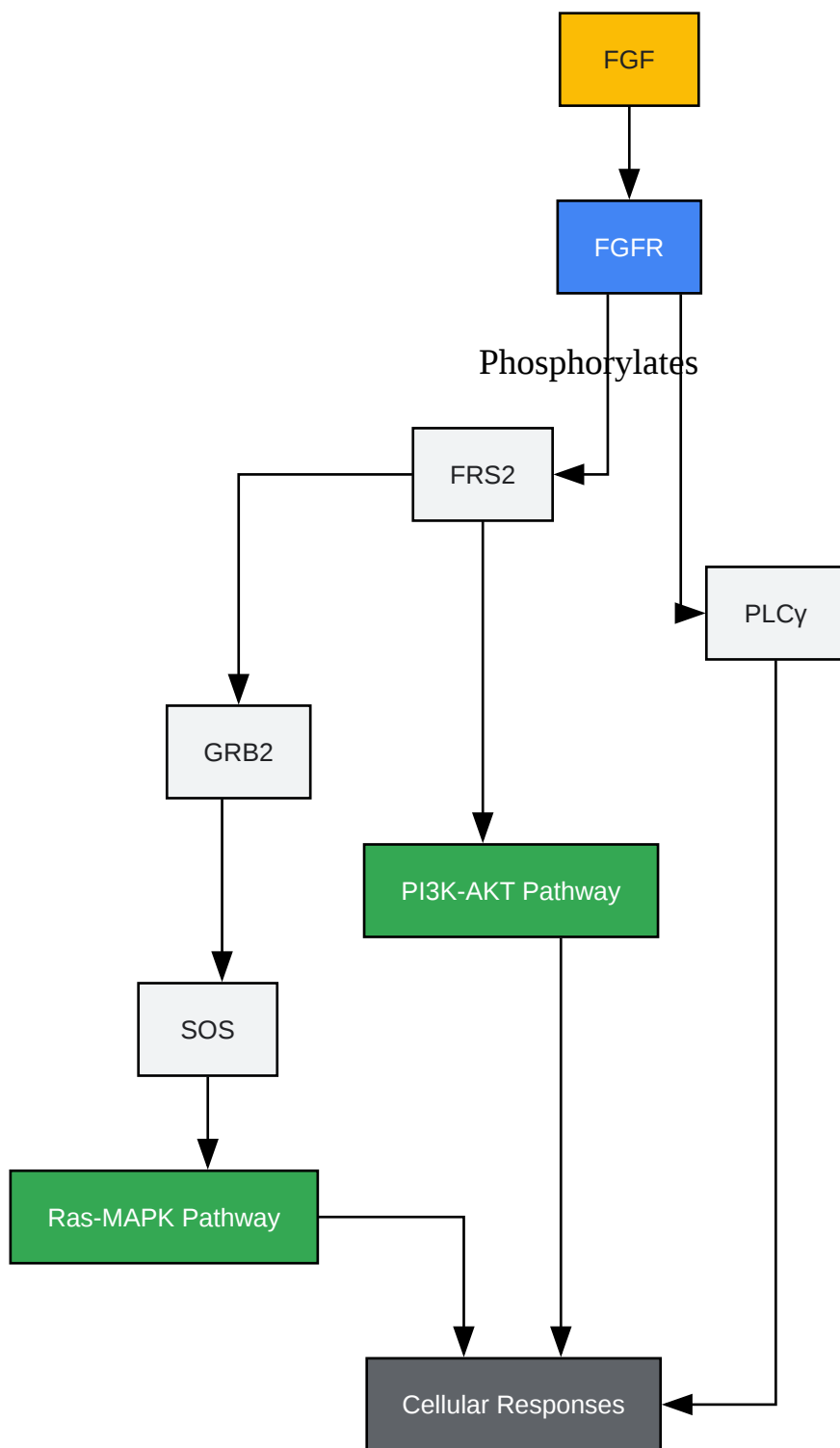
### Infigratinib Mechanism of Action



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Caption: Infigratinib inhibits FGFR, blocking downstream signaling.

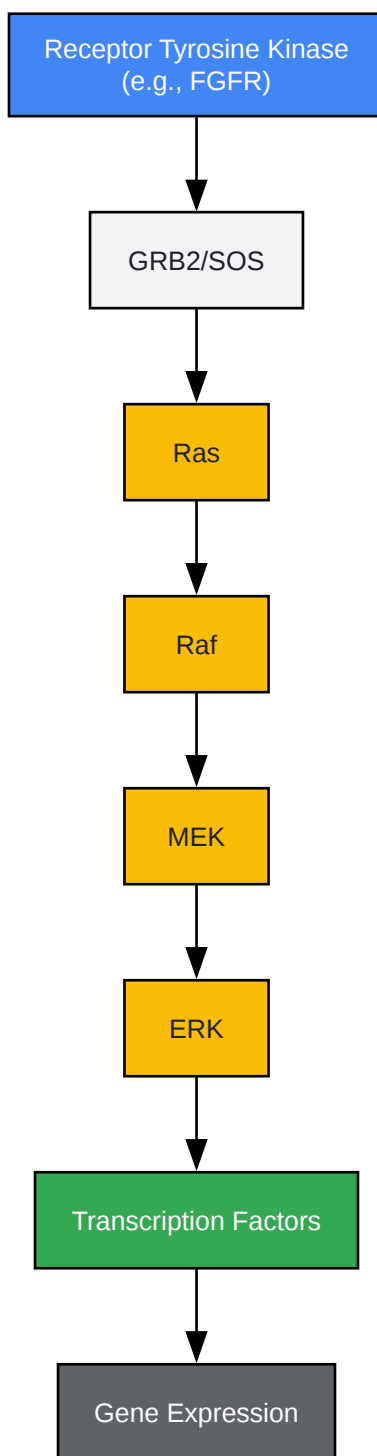
## FGFR Signaling Pathway



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Caption: Overview of the FGFR signaling cascade.

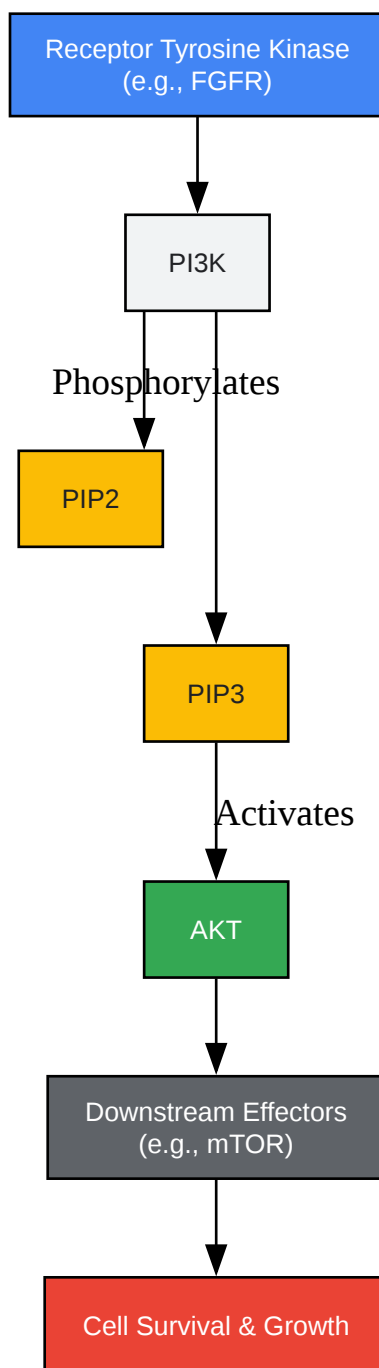
## Ras-MAPK Signaling Pathway



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Caption: The canonical Ras-MAPK signaling cascade.

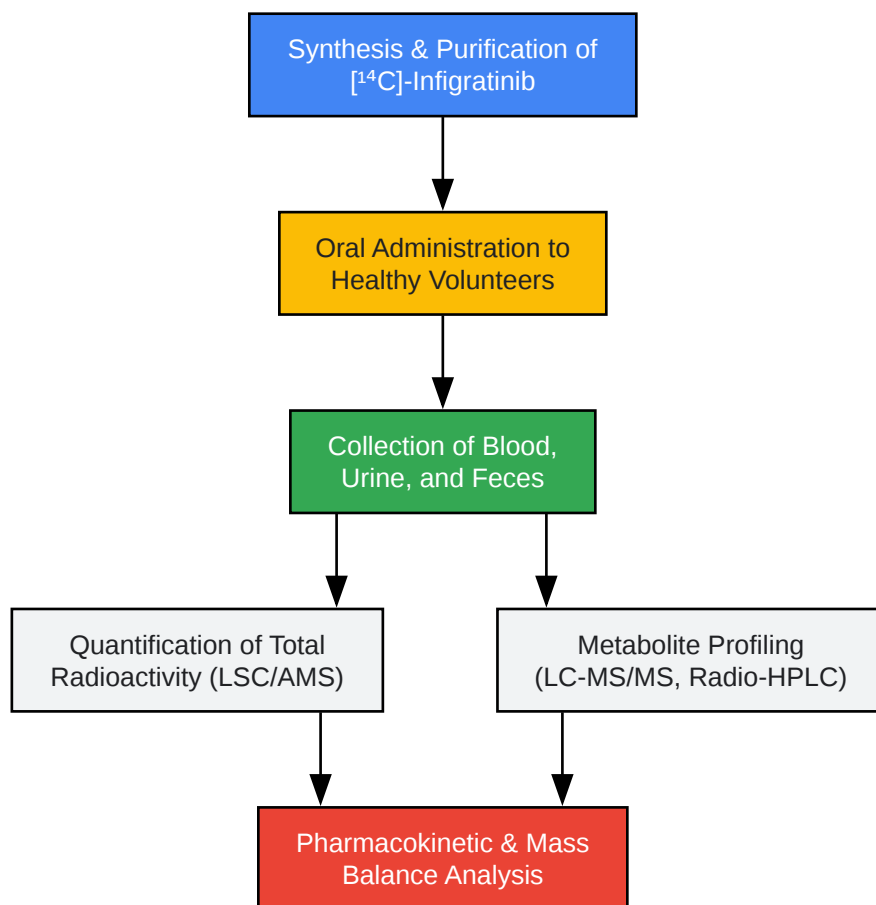
## PI3K-AKT Signaling Pathway



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Caption: The PI3K-AKT cell survival pathway.

## Experimental Workflow for a Human ADME Study with [14C]-Infigratinib



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Caption: Workflow for a human ADME study with  $[^{14}\text{C}]$ -infigratinib.

## Conclusion

Isotopic labeling of infigratinib, particularly with carbon-14, is a critical tool for elucidating its pharmacokinetic and metabolic profile in humans. The data derived from these studies are essential for regulatory submissions and for a comprehensive understanding of the drug's behavior in vivo. While detailed synthetic protocols for labeled infigratinib are not readily available in the public domain, established radiolabeling techniques for similar chemical scaffolds provide a clear path for their preparation. The visualization of the signaling pathways inhibited by infigratinib further clarifies its mechanism of action and its impact on cancer cell biology. This guide provides a foundational understanding for researchers and drug development professionals working with this targeted therapy.

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## References

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